Divinyl sebacate

概述

描述

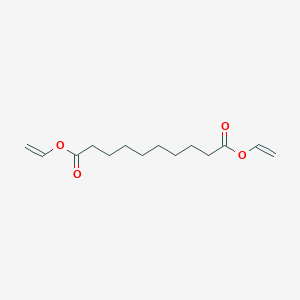

Divinyl sebacate is an organic compound with the molecular formula C14H22O4. It is a diester of sebacic acid and is widely used in various fields of chemistry and biochemistry. This compound is particularly known for its role as a cross-linking agent in polymer synthesis, contributing to the creation of hydrogels, coatings, and adhesives.

准备方法

Synthetic Routes and Reaction Conditions: Divinyl sebacate can be synthesized through the esterification of sebacic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as Candida antarctica lipase, which facilitates the polymerization process. The reaction is performed at a temperature of around 60°C for approximately 8 hours .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial production also involves rigorous quality control measures to meet the standards required for its various applications .

化学反应分析

Enzymatic Polycondensation with Triols

DVS undergoes regioselective polycondensation with triols like glycerol via Candida antarctica lipase B (CALB) catalysis. This reaction produces poly(glycerol sebacate) (PGS) , a biodegradable elastomer:

Reaction conditions :

-

Catalyst : Candida antarctica lipase B (10–20 wt% relative to monomers)

-

Temperature : 45–60°C

-

Time : 4–24 hours

-

Solvent : Solvent-free (bulk) or tetrahydrofuran/acetone for enhanced control .

Key findings :

| Condition | Polymer Yield (%) | Molecular Weight (Mw, kDa) | Branching (1,2,3-triacylglyceride, %) |

|---|---|---|---|

| Bulk, 60°C, 8 h | 63 | 19.0 | 16 |

| Acetone, 40°C, 24 h | 91 | 16.0 | 41 |

| Tetrahydrofuran, 40°C | 92 | 10.0 | 38 |

The primary product is 1,3-diacylglyceride , with minor branching (1,2,3-triacylglyceride). Solvent choice and temperature critically influence molecular weight and branching density .

Copolymerization with Aliphatic Glycols

DVS reacts with aliphatic glycols (e.g., 1,4-butanediol, 1,6-hexanediol) to form linear polyesters.

Reaction mechanism :

-

Catalyst : Candida antarctica lipase

-

Conditions : Solvent-free, 60°C, 8–48 h under reduced pressure .

Impact of glycol chain length :

| Glycol (n = methylene units) | Polymer Yield (%) | Mw (kDa) |

|---|---|---|

| 1,4-butanediol (n=4) | 63 | 10.4 |

| 1,6-hexanediol (n=6) | 68 | 12.1 |

| 1,10-decanediol (n=10) | 41 | 8.2 |

Longer glycols reduce reactivity due to steric hindrance and lower monomer mobility .

Crosslinking with Unsaturated Fatty Acids

DVS-based polyesters are crosslinked via radical polymerization using unsaturated fatty acids (e.g., linoleic acid):

Process :

-

Polycondensation : DVS + glycerol → PGS.

-

Crosslinking : Radical initiators (e.g., AIBN) induce crosslinks at unsaturated sites .

Outcome :

Reaction Kinetics and Mechanistic Insights

-

Activation energy : 45–60 kJ/mol for CALB-catalyzed DVS polycondensation .

-

Rate-limiting step : Acyl-enzyme intermediate formation during the initiation phase .

-

Branching control : Polar solvents (e.g., acetone) reduce branching by stabilizing the enzyme’s active site .

Comparative Analysis of DVS vs. Sebacic Acid

| Parameter | DVS-Based Polymerization | Sebacic Acid-Based Polymerization |

|---|---|---|

| Reaction rate | 2–3× faster | Slower (requires higher temps) |

| Mw achievable (kDa) | 16–63 | 4–23 |

| Branching density (%) | 16–41 | 5–18 |

DVS outperforms sebacic acid in reaction efficiency and polymer molecular weight due to its activated vinyl ester groups .

科学研究应用

Tissue Engineering

DVS is extensively used in the synthesis of poly(glycerol sebacate) (PGS), which has emerged as a leading material for tissue engineering scaffolds due to its mechanical properties that closely mimic those of natural tissues. PGS can be processed into various forms, such as films, fibers, and porous scaffolds, facilitating cell attachment and growth.

Case Study: Cardiac Patches

- Objective: To develop a scaffold for cardiac tissue repair.

- Method: DVS was polymerized with glycerol to create PGS-based scaffolds.

- Results: The scaffolds demonstrated excellent mechanical integrity and supported cardiac cell proliferation, indicating potential for use in cardiac repair applications .

Drug Delivery Systems

The ability of DVS-derived polymers to encapsulate therapeutic agents makes them suitable for drug delivery applications. The controlled release profiles can be tailored by modifying the polymer's structure.

Case Study: Controlled Release of Anticancer Drugs

- Objective: To create a biodegradable drug delivery system for anticancer therapy.

- Method: DVS was used to synthesize a polymer matrix that encapsulated doxorubicin.

- Results: The study showed sustained release of the drug over several days, enhancing therapeutic efficacy while minimizing side effects .

Biodegradable Polymers

DVS plays a crucial role in developing biodegradable polymers that can decompose in natural environments. This characteristic is particularly valuable in reducing plastic waste and promoting sustainability.

Table 1: Properties of DVS-Based Biodegradable Polymers

| Property | Value |

|---|---|

| Biodegradability | Yes |

| Mechanical Strength | Comparable to soft tissues |

| Degradation Time | Varies (weeks to months) |

| Toxicity | Non-toxic |

Industrial Applications

Beyond biomedical uses, DVS is also applied in various industrial sectors, including coatings and adhesives due to its excellent adhesion properties and flexibility.

Case Study: Adhesives for Packaging

作用机制

The mechanism of action of divinyl sebacate primarily involves esterification reactions. When used as a cross-linking agent, it reacts with polyols such as glycerol to form ester bonds, resulting in the formation of polymer networks. The presence of vinyl groups allows for further chemical modifications, enhancing the versatility of the resulting polymers.

相似化合物的比较

Divinyl Adipate: Another diester used in polymer synthesis, known for its ability to form mixed esters.

Sebacoyl Chloride: Used in the synthesis of poly(glycerol sebacate) through alternative methods.

Dimethyl Sebacate: A diester of sebacic acid used in similar applications but with different reactivity profiles.

Uniqueness of Divinyl Sebacate: this compound stands out due to its ability to form cross-linked networks, making it highly valuable in the synthesis of hydrogels and biodegradable polymers. Its unique reactivity with polyols and the presence of vinyl groups allow for a wide range of chemical modifications, enhancing its applicability in various fields.

生物活性

Divinyl sebacate (DVS) is a dicarboxylic ester that has garnered attention for its potential applications in biocatalysis and polymer synthesis. Its unique structure allows it to participate in various biological processes, particularly in the creation of biodegradable polymers and drug delivery systems. This article explores the biological activity of DVS, focusing on its synthesis, enzymatic applications, and potential therapeutic uses.

Chemical Structure and Properties

This compound is an unsaturated dicarboxylic ester derived from sebacic acid. Its chemical formula is , characterized by two vinyl groups that enhance its reactivity in polymerization reactions. The presence of these vinyl groups allows DVS to undergo various chemical transformations, making it a versatile compound in synthetic chemistry.

Enzymatic Polymerization

DVS has been extensively studied for its role in enzymatic polymerization processes. One prominent method involves the use of lipases, such as Candida antarctica lipase, to catalyze the polymerization of DVS with glycerol or other alcohols. This process results in the formation of poly(glycerol sebacate) (PGS), a biodegradable polymer with significant biomedical applications.

Table 1: Enzymatic Polymerization of this compound

| Enzyme | Substrate | Conditions | Yield (%) | Molecular Weight (Mn) |

|---|---|---|---|---|

| Candida antarctica lipase A | Glycerol | 60°C, 24h | 63 | 3400 |

| Novozyme 435 | 1,4-Butanediol | 60°C, 8h | 56 | 3800 |

| Lipase from Pseudomonas | p-Xylene glycol | 50°C, 48h | 28 | 2300 |

This table summarizes key findings from various studies on the enzymatic polymerization of DVS, highlighting the influence of different enzymes and conditions on yield and molecular weight.

Drug Delivery Systems

Research has demonstrated that PGS synthesized from DVS exhibits excellent biocompatibility and biodegradability, making it an ideal candidate for drug delivery systems. Studies have reported its effectiveness in encapsulating various therapeutic agents, including anti-cancer drugs. For instance, PGS-based materials have been shown to release drugs in a controlled manner, enhancing therapeutic efficacy while minimizing side effects .

Cytotoxicity and Antioxidant Activity

Recent investigations into the biological activity of DVS-derived compounds have revealed their potential cytotoxic effects against cancer cells. For example, hybrid dimeric antioxidants created from DVS exhibited significant antiradical activity and cytoprotective properties . These findings suggest that DVS could play a role in developing novel therapeutic agents aimed at combating oxidative stress-related diseases.

Case Study: Antioxidant Activity

A study evaluated the antioxidant properties of DVS-derived compounds by measuring their ability to scavenge free radicals. The results indicated that certain derivatives demonstrated potent antioxidant activity comparable to established antioxidants like vitamin C. This suggests that DVS could be utilized in formulating supplements or pharmaceuticals aimed at reducing oxidative damage .

属性

IUPAC Name |

bis(ethenyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-4H,1-2,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQUIOWVSPIVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465165 | |

| Record name | DIVINYL SEBACATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10355-50-7 | |

| Record name | DIVINYL SEBACATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。